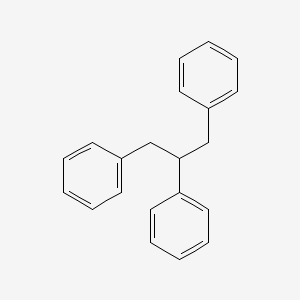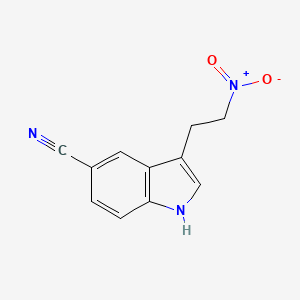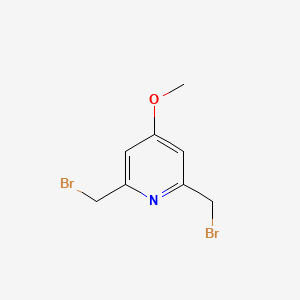![molecular formula C9H11NO2 B13983598 1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C₉H₁₁NO₂. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a methoxymethyl group attached to the pyridine ring and an ethanone group at the 1-position. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Methoxymethyl)pyridin-3-yl]ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with methoxymethyl chloride in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Oxidizing Agent: Oxidizing agents like potassium permanganate or chromium trioxide are used to convert the intermediate to the final ethanone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[6-(Methoxymethyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the ethanone group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[6-(Fluoromethyl)pyridin-3-yl]ethanone
- 1-[6-(Chloromethyl)pyridin-3-yl]ethanone
- 1-[6-(Bromomethyl)pyridin-3-yl]ethanone
Uniqueness
1-[6-(Methoxymethyl)pyridin-3-yl]ethanone is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds with different substituents.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-[6-(methoxymethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)8-3-4-9(6-12-2)10-5-8/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IXMMTFPZBIHAQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)



![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)


![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)




![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

